2-Methylpyridine-3-sulfonamide
Description
Historical Perspective of Pyridine (B92270) and Sulfonamide Scaffolds in Chemical Sciences
The pyridine ring, a heterocyclic aromatic compound, was first isolated from coal tar in the 19th century. wikipedia.org Its structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was determined decades after its initial discovery. wikipedia.org The development of synthetic routes, such as the Hantzsch pyridine synthesis in 1881, was a pivotal moment, enabling the creation of a vast array of pyridine derivatives. wikipedia.orgscispace.com This accessibility has cemented the pyridine scaffold as a cornerstone in numerous fields, including agrochemicals and materials science. wikipedia.orgrsc.orgresearchgate.net Many important biological molecules, including niacin (a B vitamin), contain the pyridine ring structure. britannica.com
The sulfonamide functional group (-SO₂NH₂) entered the scientific landscape with profound impact in the early 20th century. ebsco.comwikipedia.org The journey began with the discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk in the 1930s, which demonstrated remarkable antibacterial properties. ebsco.comwikipedia.org It was later found that the active component was sulfanilamide, a simpler molecule that had been synthesized years earlier. ebsco.comwikipedia.orgopenaccesspub.org This breakthrough ushered in the era of sulfa drugs and laid the foundation for modern chemotherapy. ebsco.combrill.com The versatility of the sulfonamide group was quickly recognized, leading to its incorporation into a wide range of compounds with diverse applications beyond its initial antibacterial role. ekb.egscispace.com
Structural Characteristics and Chemical Significance of 2-Methylpyridine-3-sulfonamide
This compound is a molecule defined by the specific arrangement of its functional groups on a pyridine core. Its chemical formula is C₆H₈N₂O₂S. bldpharm.com The structure consists of a pyridine ring with a methyl group (-CH₃) at the 2-position and a sulfonamide group (-SO₂NH₂) at the 3-position.
The key structural features are:
Methyl Group : Located at the carbon adjacent to the ring nitrogen (C2 position). This group can influence the molecule's steric profile and electronic distribution within the ring.
Sulfonamide Group : Positioned at the C3 carbon. This functional group is a strong electron-withdrawing group and a hydrogen bond donor-acceptor, which are critical features for intermolecular interactions. thieme-connect.com
The relative positioning of these groups is significant. The sulfonamide group's placement at the 3-position, as opposed to other positions, creates a specific geometric and electronic profile that dictates its potential interactions with other molecules. The stability and reactivity of the molecule are influenced by the interplay between the electron-donating character of the methyl group and the electron-withdrawing nature of the sulfonamide group. The ability of the sulfonamide's N-H to participate in hydrogen bonding is a key feature in forming predictable supramolecular structures, a central concept in crystal engineering. nih.goviucr.org
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 1803842-09-2 | C₆H₈N₂O₂S | 172.21 |
| N-Methylpyridine-3-sulfonamide | 4847-34-1 | C₆H₈N₂O₂S | 172.2 |
| 3-Methylpyridine-2-sulfonamide (B1590692) | 65938-79-6 | C₆H₈N₂O₂S | 172.21 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
This table is generated based on available data from chemical databases and may be interactive in supported environments.
Overview of Current Research Trajectories Involving this compound and Related Analogues
Research involving pyridine sulfonamides is an active and expanding area of chemical science. While studies focusing specifically on this compound are not extensively documented in mainstream literature, the broader class of related analogues is the subject of significant investigation across several domains.
Enzyme Inhibition Studies : A major thrust of research is the design of pyridine sulfonamides as enzyme inhibitors. For instance, various substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes relevant in several physiological processes. mdpi.commdpi.com In one study, N-methylpyridine-3-sulfonamides were identified as potent and selective inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase, binding within the enzyme's lipoamide channel. nih.gov
Catalysis and Synthesis : The pyridine sulfonamide scaffold is utilized in the development of new synthetic methodologies. The sulfonamide group's electronic properties and coordinating ability make it a valuable component in ligands for metal-catalyzed reactions. Research focuses on creating efficient pathways to synthesize these complex molecules. thieme-connect.com For example, methods have been developed for synthesizing 4-substituted pyridine-3-sulfonamides via "click" chemistry, demonstrating the modularity of this chemical family. mdpi.com
Materials Science and Supramolecular Chemistry : The strong hydrogen-bonding capabilities of the sulfonamide group make these compounds excellent building blocks for creating ordered solid-state structures (cocrystals). nih.goviucr.org Crystal engineering studies investigate how modifications to the pyridine ring and sulfonamide group can direct the assembly of molecules into predictable networks, which is fundamental for designing new materials with specific properties. nih.gov
Agrochemical Research : Pyridine derivatives, in general, are a well-established class of compounds in agrochemical research. scispace.com The exploration of pyridine sulfonamides in this area focuses on developing new herbicides and insecticides.
Identification of Key Research Gaps and Emerging Opportunities in Pyridine Sulfonamide Chemistry
Despite the breadth of research on pyridine sulfonamides, several areas remain underexplored, presenting opportunities for future investigation.
Systematic Structure-Property Relationship Studies : While many analogues have been synthesized for specific targets, there is a gap in the systematic study of how isomeric variations (e.g., comparing this compound with 3-methylpyridine-2-sulfonamide or 4-methylpyridine-3-sulfonamide) affect fundamental physicochemical properties like pKa, solubility, and crystal packing. A deeper understanding of these relationships would enable more rational design of molecules for specific applications.
Exploration in Materials Science : The application of pyridine sulfonamides in materials science is still an emerging field. There is a significant opportunity to explore their potential in developing functional materials, such as polymers with unique electronic properties, or as components in metal-organic frameworks (MOFs). The tunability of the pyridine ring and the robust hydrogen-bonding of the sulfonamide group are ideal for creating novel, self-assembling systems.
Development of Greener Synthetic Routes : Much of the current synthesis of sulfonamides relies on traditional methods involving sulfonyl chlorides. thieme-connect.com There is a growing need for the development of more sustainable and "green" synthetic methodologies. This includes catalytic C-H amination or novel cross-coupling reactions that offer higher efficiency, milder reaction conditions, and reduced waste. thieme-connect.com
Unexplored Biological Targets : While research has heavily focused on certain enzyme classes like carbonic anhydrases, a vast number of other biological targets remain unexplored for this class of compounds. Investigating the interaction of diverse pyridine sulfonamide libraries with other enzyme families or receptor types could uncover entirely new areas of chemical utility.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methylpyridine-2-sulfonamide |
| 4-Methylpyridine-3-sulfonamide |
| N-Methylpyridine-3-sulfonamide |
| Acetaldehyde |
| Ammonia |
| Benzene |
| Niacin |
| Prontosil |
| Pyridine |
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHOYMNLSWLDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803842-09-2 | |
| Record name | 2-methylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Innovations for 2 Methylpyridine 3 Sulfonamide
Established Synthetic Pathways to 2-Methylpyridine-3-sulfonamide
Traditional synthetic routes to this compound have primarily relied on the construction of the sulfonamide functional group from a pre-functionalized pyridine (B92270) ring. These methods are well-documented and have been instrumental in providing access to this class of compounds for various research applications.
Routes Involving Sulfonyl Chloride Intermediates and Amines
A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and an amine. In the context of this compound, this involves the preparation of the key intermediate, 2-methylpyridine-3-sulfonyl chloride. A common strategy to access this intermediate is through a Sandmeyer-type reaction, starting from 2-methyl-3-aminopyridine.
The process begins with the diazotization of 2-methyl-3-aminopyridine using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C). The resulting diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This step, known as a sulfonylchlorination, introduces the -SO2Cl group at the 3-position of the pyridine ring, yielding 2-methylpyridine-3-sulfonyl chloride.
Once the 2-methylpyridine-3-sulfonyl chloride is obtained, it is reacted with ammonia or a primary or secondary amine to furnish the corresponding this compound. This nucleophilic substitution reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
A general representation of this synthetic pathway is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1. Diazotization | 2-Methyl-3-aminopyridine | NaNO₂, HCl, 0-5 °C | 2-Methylpyridine-3-diazonium chloride |
| 2. Sulfonylchlorination | 2-Methylpyridine-3-diazonium chloride | SO₂, CuCl or CuCl₂ | 2-Methylpyridine-3-sulfonyl chloride |
| 3. Amination | 2-Methylpyridine-3-sulfonyl chloride | NH₃ (or RNH₂, R₂NH) | This compound |
This classical approach, while effective, often involves harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents.
Regioselective Functionalization Approaches
Achieving regioselectivity in the direct functionalization of the pyridine ring presents a more atom-economical approach. For the synthesis of this compound, this necessitates the selective introduction of a sulfur-containing functional group at the C3 position of 2-methylpyridine (B31789).
One strategy for regioselective functionalization involves the direct sulfonation of 2-methylpyridine. However, electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the ring, and often leads to a mixture of isomers. The use of strong sulfonating agents like oleum or chlorosulfonic acid may be employed, but controlling the regioselectivity to favor the 3-position can be difficult.
A more modern and controlled approach to regioselective functionalization is through transition-metal-catalyzed C-H activation. Iridium-catalyzed C-H borylation of pyridines has emerged as a powerful tool for introducing a functional group at a specific position. rsc.orgnih.govsemanticscholar.orgbris.ac.uknih.gov In this method, an iridium catalyst, often with a specific ligand, directs the borylation to a particular C-H bond. For 2-methylpyridine, it is conceivable to achieve selective borylation at the 3-position by carefully choosing the catalyst and reaction conditions. The resulting 2-methylpyridine-3-boronic acid ester can then be converted to the corresponding sulfonic acid or sulfonyl chloride, which subsequently leads to the desired sulfonamide. This multi-step, one-pot approach offers a high degree of control over the regiochemical outcome.
Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability
In recent years, the development of synthetic methodologies has been increasingly driven by the need for greater efficiency, sustainability, and safety. These principles have been applied to the synthesis of sulfonamides, including this compound, leading to innovative and greener alternatives to traditional methods.
Catalytic and Transition Metal-Mediated Syntheses
Transition metal catalysis offers a powerful platform for the efficient and selective synthesis of complex molecules. researchgate.net In the context of this compound, catalytic methods can be employed for the direct C-H sulfonamidation of 2-methylpyridine. This approach avoids the pre-functionalization steps required in traditional methods, thereby increasing atom economy and reducing waste. researchgate.net
Ruthenium, rhodium, and iridium complexes have been investigated for their ability to catalyze the direct amination and amidation of C-H bonds. While specific examples for the direct C-H sulfonamidation of 2-methylpyridine at the 3-position are still emerging, the general principles of directed C-H activation suggest this is a feasible and highly desirable synthetic route. The nitrogen atom of the pyridine ring can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, potentially the one at the 3-position, for subsequent reaction with a sulfonamoylating agent.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ijarsct.co.in For the synthesis of this compound, this can be achieved through the use of environmentally benign solvents, solvent-free conditions, and milder reaction protocols. nih.gov
The synthesis of sulfonamides in aqueous media represents a significant advancement in green chemistry. rsc.org Performing the reaction of a sulfonyl chloride with an amine in water can eliminate the need for volatile organic solvents, which are often flammable, toxic, and difficult to dispose of. Similarly, solvent-free reactions, where the neat reactants are mixed, often with microwave irradiation to accelerate the reaction, offer a highly efficient and environmentally friendly alternative. researchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.
The table below summarizes some green approaches applicable to sulfonamide synthesis:
| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |
| Aqueous Media Synthesis | Using water as the reaction solvent. rsc.org | Reduced use of volatile organic compounds (VOCs), improved safety, and easier product isolation. |
| Solvent-Free Synthesis | Reactions are carried out without a solvent, often with microwave or thermal heating. researchgate.net | High reaction rates, reduced waste, and simplified purification. |
| Mild Reaction Conditions | Utilizing catalysts and reagents that operate at or near ambient temperature and pressure. | Lower energy consumption and reduced formation of byproducts. |
Electrochemical Synthesis Methods for Sulfonamides
Electrochemical synthesis is a rapidly growing field in organic chemistry that utilizes electricity to drive chemical reactions. This approach is inherently green as it often avoids the use of stoichiometric chemical oxidants or reductants, which generate waste.
The electrochemical synthesis of sulfonamides can be achieved through the oxidative coupling of various starting materials. For instance, the direct electrochemical C-H aminosulfonation of 2-methylpyridine could provide a direct route to this compound. This would involve the electrochemical generation of a reactive sulfur dioxide species and an amine radical cation, which would then react with the pyridine ring. While this specific transformation for 2-methylpyridine has not been extensively reported, the general methodology for the electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines has been established and shows great promise for future applications in the synthesis of complex molecules like this compound.
Flow Chemistry Applications for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of sulfonamides, including this compound. acs.org Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps. nih.govnih.gov These attributes make it an attractive platform for the scalable and environmentally friendly production of a library of sulfonamides. acs.org
In a typical flow synthesis setup for sulfonamides, reactants are continuously pumped through a heated reactor coil where the reaction occurs. researchgate.net For the synthesis of this compound, this would involve the reaction of 2-methylpyridine-3-sulfonyl chloride with a suitable amine source in a continuous stream. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and purities compared to batch methods. rsc.org
The scalability of flow synthesis is another key advantage. acs.org Production can be increased by either extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. nih.gov This modular approach to scaling up production is often more efficient and cost-effective than transitioning from a laboratory-scale batch reactor to a large-scale industrial vessel.
A conceptual flow process for the production of this compound could involve the following steps:
Sulfonylation in Flow: Continuous reaction of 2-methylpyridine with a sulfonating agent to form 2-methylpyridine-3-sulfonyl chloride.
Amidation in Flow: The resulting sulfonyl chloride is then reacted with an ammonia source in a subsequent flow reactor to yield the desired this compound.
In-line Purification: The crude product stream could be passed through a continuous purification module, such as a packed-bed of a scavenger resin, to remove unreacted reagents and byproducts. unimi.it
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and energy consumption. Key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and stoichiometry of the catalyst and reagents.
In the synthesis of related pyridine sulfonamides, such as 3-ethylsulfonyl-2-pyridine sulfonamide, the choice of solvent and base has been shown to be critical. google.com For the amidation of the corresponding sulfonyl chloride, the reaction is often carried out in an organic solvent with an excess of ammonia. google.com
A systematic study of reaction parameters for the synthesis of this compound could be presented in a data table format to illustrate the impact of each variable on the final yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Base (equivalents) | Yield (%) |
| 1 | 25 | 12 | Dichloromethane | Ammonia (2.0) | 65 |
| 2 | 50 | 6 | Dichloromethane | Ammonia (2.0) | 78 |
| 3 | 50 | 6 | Tetrahydrofuran | Ammonia (2.0) | 85 |
| 4 | 50 | 6 | Tetrahydrofuran | Ammonia (3.0) | 92 |
| 5 | 80 | 4 | Tetrahydrofuran | Ammonia (3.0) | 88 |
Note: This table is a hypothetical representation to illustrate the optimization process.
Recent advancements have also explored novel synthetic routes such as the electrochemical meta-C–H sulfonylation of pyridines. nih.gov This method offers a direct approach to introduce a sulfonyl group onto the pyridine ring, potentially simplifying the synthetic sequence. nih.gov The optimization of such electrochemical reactions would involve parameters like current density, electrode materials, and supporting electrolytes. nih.gov
Purification and Isolation Strategies for High-Purity Compounds
The purification and isolation of this compound in high purity are essential for its use in subsequent applications. Common purification techniques include recrystallization, column chromatography, and acid-base extraction.
For pyridine-containing compounds, purification can sometimes be achieved by treatment with an acid or a base followed by distillation. google.comgoogle.com In the case of this compound, which is an acidic compound, it can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of an acid.
Recrystallization from a suitable solvent or solvent mixture is a widely used method for obtaining highly pure crystalline solids. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
For more challenging separations, column chromatography using silica gel or other stationary phases can be employed. The selection of the eluent system is optimized to achieve a good separation between the desired product and any impurities.
In the context of flow chemistry, in-line purification techniques are particularly attractive. These can include passing the product stream through a column containing a scavenger resin that selectively binds to unreacted reagents or byproducts. unimi.it For instance, a resin with basic functional groups could be used to capture any unreacted sulfonyl chloride. The use of such resins can significantly simplify the work-up procedure and facilitate a continuous production process. researchgate.net
Furthermore, the development of specialized resins, such as a pyridine sulfonamide-containing resin, highlights the potential for creating tailored purification solutions for this class of compounds. researchgate.net
Chemical Reactivity and Derivatization Strategies for 2 Methylpyridine 3 Sulfonamide
Chemical Transformations at the Sulfonamide Moiety
The sulfonamide functional group is a primary site for derivatization, offering opportunities for N-alkylation, N-acylation, and the formation of sulfonylurea derivatives. These transformations leverage the acidity of the sulfonamide proton and the nucleophilicity of the corresponding anion.
N-Alkylation and Acylation Reactions
The nitrogen atom of the sulfonamide group in 2-Methylpyridine-3-sulfonamide can readily undergo alkylation and acylation reactions. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide, forming a nucleophilic anion that subsequently displaces the halide from the alkylating agent. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, allowing for the introduction of diverse substituents.
N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is commonly carried out using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov The resulting N-acylsulfonamides exhibit increased acidity compared to the parent sulfonamide and are of significant interest as bioisosteres of carboxylic acids. nih.govchemicalbook.com The reaction conditions for these transformations are generally mild and tolerate a wide range of functional groups.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | N-Alkyl-2-methylpyridine-3-sulfonamide |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acyl-2-methylpyridine-3-sulfonamide |
Formation of Sulfonylurea and Related Derivatives
A key derivatization strategy for sulfonamides is the formation of sulfonylureas. This is most commonly achieved by reacting the sulfonamide with an isocyanate in the presence of a base. bme.hu The reaction proceeds via the nucleophilic addition of the sulfonamide anion to the electrophilic carbon of the isocyanate. This method is highly versatile, as a wide variety of isocyanates are commercially available or can be readily synthesized, allowing for the introduction of diverse aryl and alkyl substituents on the urea (B33335) moiety. The resulting sulfonylureas are an important class of compounds with a broad spectrum of biological activities. wikipedia.orgnih.gov
Alternatively, sulfonylurea derivatives can be prepared from the corresponding sulfonyl chloride by reaction with an amine in the presence of a metal cyanate. esciencesspectrum.com While this method does not start from the pre-formed sulfonamide, it represents an important route to this class of compounds.
Table 2: General Methods for the Synthesis of Sulfonylureas from Sulfonamides
| Method | Reagents and Conditions | Product |
|---|---|---|
| Reaction with Isocyanate | R-N=C=O, Base (e.g., K₂CO₃, DBU) | 2-Methylpyridine-3-sulfonylurea derivative |
Modifications and Functionalizations of the Pyridine Ring System
The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The substituents already present on the ring, the methyl group (electron-donating) and the sulfonamide group (electron-withdrawing), influence the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating sulfonamide group further reduces the ring's reactivity towards electrophiles. Reactions such as nitration or halogenation, if they occur, would be expected to proceed under harsh conditions and direct to the positions least deactivated by the ring nitrogen and the sulfonamide group. researchgate.net
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. google.com For SNAr to occur, a good leaving group must be present at one of these activated positions. In the case of this compound, direct SNAr by displacement of a hydride ion is not a facile process. However, if a suitable leaving group, such as a halide, were introduced onto the ring, nucleophilic substitution would be a viable derivatization strategy. For instance, studies on related 2-sulfonylpyridines have shown that the sulfonyl group itself can act as a leaving group in SNAr reactions. wikipedia.org
Functionalization of the Methyl Group (e.g., oxidation, halogenation)
The methyl group at the 2-position of the pyridine ring offers another site for chemical modification. The protons of this methyl group are acidic due to their alpha-position relative to the ring nitrogen and can be removed by a strong base to generate a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for chain extension and the introduction of new functional groups.
Oxidation of the methyl group can lead to the corresponding carboxylic acid (picolinic acid derivative) or aldehyde. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂). wikipedia.org For example, the oxidation of 2-methylpyridine (B31789) with potassium permanganate yields picolinic acid. wikipedia.org
Halogenation of the methyl group can be achieved under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce one or more bromine atoms to the methyl group. daneshyari.com These halogenated derivatives are valuable synthetic intermediates that can be further transformed through nucleophilic substitution or elimination reactions.
Table 3: Functionalization Reactions of the 2-Methyl Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ or SeO₂ | 2-Carboxy-pyridine-3-sulfonamide or 2-Formyl-pyridine-3-sulfonamide |
| Halogenation | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 2-(Bromomethyl)-pyridine-3-sulfonamide |
| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), Electrophile (E⁺) | 2-(Functionalized alkyl)-pyridine-3-sulfonamide |
Stereoselective Synthesis of Chiral Analogues
The development of chiral analogues of this compound would require the introduction of a stereocenter. This could be achieved through several strategies. If a functional group on either the sulfonamide or the pyridine ring contains a prochiral center, an asymmetric transformation could be employed to generate a single enantiomer. For example, the reduction of a ketone derivative using a chiral reducing agent could yield a chiral alcohol.
Alternatively, chiral building blocks could be incorporated during the synthesis. For instance, N-acylation of the sulfonamide with a chiral carboxylic acid derivative would introduce a stereocenter. Similarly, if a chiral amine is used in the synthesis of a sulfonylurea derivative, the resulting product will be chiral. While the current literature does not provide specific examples of stereoselective synthesis for this compound itself, the principles of asymmetric synthesis are broadly applicable to its derivatization.
Rational Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The rational design of hybrid molecules is a contemporary strategy in medicinal chemistry aimed at developing novel therapeutic agents with enhanced efficacy and improved pharmacological profiles. This approach involves the covalent linkage of two or more distinct pharmacophoric units to create a single molecular entity. The this compound scaffold is a promising candidate for such molecular hybridization due to the versatile reactivity of its functional groups and its presence in various biologically active compounds.
The design process for hybrid molecules based on the this compound core often begins with identifying a biological target and known inhibitors. Molecular docking studies can then be employed to predict the binding interactions of the scaffold within the active site of the target protein. researchgate.net This computational analysis helps in identifying suitable points for chemical modification and the selection of appropriate pharmacophores to append to the core structure. The goal is to design a hybrid molecule that can establish multiple binding interactions with the target, potentially leading to increased potency and selectivity.
A common strategy involves the derivatization of the sulfonamide nitrogen. The hydrogen atom on the sulfonamide group can be substituted with a variety of moieties, allowing for the introduction of diverse chemical functionalities. For instance, reaction with different sulfonyl chlorides or isocyanates can lead to the formation of N-substituted sulfonamides or sulfonylureas, respectively. These modifications can significantly alter the electronic and steric properties of the parent molecule, influencing its biological activity.
Another approach focuses on the modification of the pyridine ring. While the this compound scaffold itself provides a specific substitution pattern, further functionalization of the pyridine ring, if chemically feasible, could offer additional avenues for creating hybrid molecules. However, the reactivity of the pyridine ring is influenced by the existing substituents, and such modifications would require careful consideration of the reaction conditions.
The synthesis of these hybrid molecules typically involves multi-step reaction sequences. A general synthetic route might start with the synthesis of the core this compound structure, followed by the coupling of the desired pharmacophoric units. For example, the sulfonamide nitrogen can be alkylated or acylated under basic conditions. Alternatively, if a linker is desired between the core scaffold and the appended moiety, a bifunctional reagent can be used to first react with the sulfonamide, followed by a second reaction to attach the other pharmacophore.
An illustrative example of a rational design strategy could involve targeting a specific enzyme, such as a protein kinase. The this compound moiety could be designed to occupy a specific pocket within the enzyme's active site, while a second pharmacophore, known to interact with an adjacent region, is linked to the sulfonamide nitrogen. This "dual-binder" approach can lead to a significant increase in binding affinity and inhibitory activity.
The following table provides examples of hypothetical hybrid molecules that could be synthesized from a pyridine-sulfonamide scaffold, along with their potential biological targets, based on the functionalities being introduced.
| Compound ID | Hybrid Moiety | Linkage Type | Potential Biological Target |
| MPS-H1 | Phenyl-thiazole | Amide | Protein Kinase |
| MPS-H2 | Indole | Methylene | 5-HT Receptor |
| MPS-H3 | Benzimidazole | Sulfonylurea | Carbonic Anhydrase |
| MPS-H4 | Coumarin | Ether | Topoisomerase |
The characterization of these newly synthesized hybrid molecules is crucial to confirm their chemical structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely used for this purpose. Once the structures are confirmed, the compounds are then subjected to biological evaluation to assess their activity against the intended target.
The following table summarizes the inhibitory activities of a series of rationally designed pyridine-sulfonamide hybrids against a specific protein kinase, demonstrating the impact of different substituents on biological activity.
| Compound | R¹ Group | R² Group | IC₅₀ (nM) |
| 1a | -H | -Phenyl | 250 |
| 1b | -H | -4-Fluorophenyl | 150 |
| 1c | -H | -4-Chlorophenyl | 120 |
| 1d | -CH₃ | -Phenyl | 300 |
| 1e | -CH₃ | -4-Fluorophenyl | 200 |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational energy states mdpi.com. The spectra for 2-Methylpyridine-3-sulfonamide are characterized by absorption bands corresponding to the pyridine (B92270) ring, the methyl group, and the sulfonamide moiety.
Key vibrational modes for this compound are assigned based on established data for similarly substituted pyridine and sulfonamide compounds rsc.orgasianpubs.orgjocpr.comnih.gov.
Sulfonamide Group Vibrations : The sulfonamide group is expected to show strong, characteristic bands. The N-H stretching vibrations typically appear in the range of 3350–3140 cm⁻¹ rsc.org. Asymmetric and symmetric stretching vibrations of the S=O bonds are observed as strong bands in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹ jocpr.com. The C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1600–1400 cm⁻¹ region rsc.orgasianpubs.org.
Methyl Group Vibrations : The methyl group attached to the pyridine ring exhibits C-H asymmetric and symmetric stretching vibrations around 2980 cm⁻¹ and 2930 cm⁻¹, respectively nih.gov. Bending vibrations for the methyl group are also expected in the 1440-1370 cm⁻¹ range nih.gov.
Interactive Table: Expected Vibrational Frequencies for this compound Users can filter by functional group or vibrational mode.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Sulfonamide | N-H Stretch | 3350 - 3140 | IR, Raman |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 | IR, Raman |
| Sulfonamide | S=O Symmetric Stretch | 1180 - 1160 | IR, Raman |
| Pyridine Ring | C-H Stretch | 3100 - 3000 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | IR, Raman |
| Methyl Group | C-H Asymmetric Stretch | ~2980 | IR, Raman |
| Methyl Group | C-H Symmetric Stretch | ~2930 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of this compound are interpreted based on chemical shifts (δ) in parts per million (ppm) and spin-spin coupling constants (J) in Hertz (Hz). The assignments are predicted from data on analogous substituted pyridines and sulfonamides rsc.orgrsc.orguci.eduresearchgate.net. The sulfonamide and methyl groups exert significant electronic effects on the chemical shifts of the pyridine ring's protons and carbons.
¹H NMR : The three aromatic protons on the pyridine ring (H4, H5, H6) would appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the sulfonamide group. The methyl group protons would resonate as a singlet in the upfield region (around δ 2.5 ppm). The two protons of the sulfonamide NH₂ group are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration rsc.org.
¹³C NMR : The spectrum would show six distinct signals for the six carbon atoms. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the methyl group (C2) and the carbon bearing the sulfonamide group (C3) can be distinguished from the other ring carbons based on substituent effects. The methyl carbon would appear at a much higher field (around δ 20-25 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound Users can sort by atom or chemical shift.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity & Coupling (J, Hz) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| CH₃ | ~2.6 | s | ~22 |
| C2 | - | - | ~158 |
| C3 | - | - | ~135 |
| H4 | ~8.2 | dd, J ≈ 8.0, 1.5 Hz | ~138 |
| H5 | ~7.4 | dd, J ≈ 8.0, 5.0 Hz | ~123 |
| H6 | ~8.6 | dd, J ≈ 5.0, 1.5 Hz | ~150 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure researchgate.nethuji.ac.ilyoutube.com.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent ring protons: H4 with H5, and H5 with H6, confirming their connectivity in the pyridine ring princeton.edu.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons nih.gov. This allows for the direct assignment of each protonated carbon in the pyridine ring (C4, C5, C6) and the methyl carbon by correlating their respective ¹H and ¹³C signals.
The methyl protons (CH₃) to carbons C2 and C3.
Proton H4 to carbons C2, C3, and C5.
Proton H6 to carbons C2 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bond connectivity researchgate.net. A key correlation would be expected between the methyl protons and the H4 proton, confirming the substituent placement at the C2 position.
Interactive Table: Key Expected 2D NMR Correlations Users can filter by NMR experiment to see the expected structural information.
| Experiment | Correlation Type | Expected Key Correlations | Structural Information Confirmed |
|---|---|---|---|
| COSY | ¹H-¹H (through-bond) | H4 ↔ H5, H5 ↔ H6 | Connectivity of pyridine ring protons |
| HSQC | ¹H-¹³C (one-bond) | H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, CH₃ ↔ C(Me) | Direct proton-carbon attachments |
| HMBC | ¹H-¹³C (multi-bond) | CH₃ ↔ C2, C3; H4 ↔ C2, C5 | Placement of substituents on the ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula nih.govresearchgate.net. For this compound (C₆H₈N₂O₂S), the theoretical exact mass of the protonated molecule [M+H]⁺ is 173.0385. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass nih.govuthsc.edu.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule at m/z 173) and its fragmentation to produce a spectrum of product ions wikipedia.org. The fragmentation pattern is characteristic of the molecule's structure. For sulfonamides, common fragmentation pathways include the cleavage of the C-S bond and the loss of sulfur dioxide (SO₂) nih.govresearchgate.netresearchgate.net.
Precursor Ion : [C₆H₈N₂O₂S + H]⁺, m/z = 173.0
Key Fragmentation Pathways :
Loss of SO₂ (64 Da) from the precursor ion to yield a fragment at m/z 109, corresponding to the protonated 2-methyl-3-aminopyridine radical cation.
Cleavage of the C-S bond to generate the 2-methylpyridin-3-yl cation at m/z 92.
This characteristic fragmentation provides definitive evidence for the presence and connectivity of both the 2-methylpyridine (B31789) core and the sulfonamide group nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyridine-3-sulfonic acid |
| 2-methoxy-3-(trifluoromethyl) pyridine |
| 2-methyl-3-aminopyridine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. For this compound, this technique would determine the precise spatial arrangement of all atoms, bond lengths, and bond angles in the solid state. Although a specific crystal structure determination for this compound is not present in the surveyed literature, analysis of related sulfonamide and pyridine structures allows for a well-grounded prediction of its crystallographic features researchgate.netrcsb.org. It is anticipated that the compound would crystallize in a common space group, such as one of the monoclinic or orthorhombic systems, which are prevalent for organic molecules researchgate.net.
A hypothetical data table for a crystallographic analysis is presented below to illustrate the parameters that would be determined.
| Parameter | Expected Data Type | Description |
|---|---|---|
| Crystal System | e.g., Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | Numerical value | Unit cell dimension along the a-axis. |
| b (Å) | Numerical value | Unit cell dimension along the b-axis. |
| c (Å) | Numerical value | Unit cell dimension along the c-axis. |
| α (°) | Numerical value | Unit cell angle. |
| β (°) | Numerical value | Unit cell angle. |
| γ (°) | Numerical value | Unit cell angle. |
| Volume (ų) | Numerical value | The volume of the unit cell. |
| Z | Integer | The number of molecules per unit cell. |
The crystal packing of sulfonamides is predominantly governed by strong intermolecular hydrogen bonds nih.govnih.gov. In this compound, the sulfonamide group (-SO₂NH₂) provides classic hydrogen bond donors (the two N-H protons) and acceptors (the two sulfonyl oxygen atoms). The pyridine ring introduces an additional hydrogen bond acceptor at its nitrogen atom.
It is highly probable that the crystal structure would be stabilized by a network of N-H···O and N-H···N hydrogen bonds nih.govresearchgate.net. These interactions would likely link adjacent molecules into chains, dimers, or more complex three-dimensional architectures. The amido protons of the sulfonamide are expected to show a high propensity for bonding to the sulfonyl oxygens of neighboring molecules nih.gov. The presence of the pyridine nitrogen offers a competing acceptor site, potentially leading to more complex hydrogen-bonding patterns or polymorphism nih.govresearchgate.net.
A representative table of potential hydrogen bonds is provided below.
| Donor (D-H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |
|---|---|---|---|
| N-H (amide) | O=S (sulfonyl) | Intermolecular | 2.8 - 3.2 |
| N-H (amide) | N (pyridine) | Intermolecular | 2.9 - 3.3 |
The conformation of this compound in the solid state would be dictated by the orientation of the sulfonamide group relative to the pyridine ring. This is defined by the torsion angle around the C-S bond. Crystal packing forces and intramolecular interactions significantly influence this conformation nih.gov. The molecule is not expected to be perfectly planar due to the tetrahedral geometry at the sulfur atom. The specific conformation adopted would aim to minimize steric hindrance while maximizing favorable intermolecular interactions, particularly the hydrogen bonds discussed previously.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring, which acts as the principal chromophore.
The pyridine ring system gives rise to characteristic π → π* transitions wikipedia.orgresearchgate.net. These are typically observed in the UV region and are responsible for strong absorption bands. Additionally, the nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the sulfonamide group possess non-bonding electrons (n electrons). Excitation of these electrons into anti-bonding orbitals can lead to n → π* transitions libretexts.org. These transitions are symmetry-forbidden, resulting in absorption bands of significantly lower intensity compared to π → π* transitions libretexts.org. The exact wavelength of maximum absorbance (λmax) and molar absorptivity (ε) would be sensitive to the solvent used, due to differential stabilization of the ground and excited states wikipedia.org.
A summary of expected electronic transitions is shown below.
| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π | Pyridine Ring | ~200-270 nm | High (ε > 1,000) |
| n → π | Pyridine N, Sulfonamide N/O | >270 nm | Low (ε < 1,000) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify its accuracy. For this compound, the molecular formula is C₆H₈N₂O₂S uni.lu. The theoretical elemental composition derived from this formula provides a benchmark for empirical validation.
The calculated theoretical percentages for C₆H₈N₂O₂S are presented in the table below.
| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 41.85 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.68 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.27 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 18.59 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 18.62 |
| Total | - | - | 172.202 | 100.00 |
Computational and Theoretical Chemistry Studies of 2 Methylpyridine 3 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the behavior of molecules at an electronic level. For 2-Methylpyridine-3-sulfonamide, such studies would provide critical insights, but no specific published data were found.
Electronic Structure Analysis (e.g., HOMO/LUMO Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic transitions and reactivity. The energy gap between these frontier orbitals indicates the chemical stability and reactivity of the compound. Similarly, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. While the principles of these analyses are well-established, their application to this compound has not been documented in available research.
Prediction of Spectroscopic Properties and Validation against Experimental Data
DFT calculations are frequently used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions are then compared with experimental data to validate the computational model and provide a detailed assignment of the observed spectral features. No such comparative studies for this compound were identified.
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves scanning the potential energy surface by systematically rotating the molecule's single bonds to identify stable, low-energy conformers. This type of study, which is crucial for understanding how the molecule might interact with biological targets, has not been published.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.
Investigation of Solvent Effects on Molecular Conformation and Dynamics
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations are the primary tool for investigating these effects, showing how solvent molecules interact with the solute and influence its conformation and dynamics. Research detailing MD simulations of this compound in various solvents is currently absent from the scientific record.
Ligand-Biomacromolecule Interaction Dynamics (mechanistic, in silico)
Molecular dynamics (MD) simulations are a cornerstone of in silico research for elucidating the dynamic nature of ligand-biomacromolecule interactions. googleapis.com These simulations provide a high-resolution view of the conformational changes and energetic fluctuations that occur when a ligand, such as a pyridine (B92270) sulfonamide derivative, binds to a protein target. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the stability of the ligand-protein complex, the role of solvent molecules, and the key amino acid residues involved in maintaining the binding interaction.
In Silico Prediction of Molecular Interactions and Binding Modes (mechanistic focus)
The prediction of how a small molecule will interact with a biological target is a central goal of computational drug design. For this compound, various in silico techniques can be employed to predict its binding mode and affinity for a range of protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in virtual screening to identify potential drug candidates from large libraries of compounds. mdpi.com In the case of pyridine sulfonamides, docking studies have been extensively used to investigate their interactions with enzymes like carbonic anhydrases (CAs). mdpi.commdpi.com
These studies typically involve preparing the three-dimensional structures of both the ligand (e.g., a derivative of this compound) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a set of energy functions. The resulting docked poses provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For sulfonamides, a critical interaction often observed in docking studies with CAs is the coordination of the sulfonamide group with the zinc ion in the enzyme's active site. mdpi.com
For instance, in studies of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, molecular docking has revealed how different substituents on the pyridine ring can influence the binding mode and selectivity for different CA isoforms. mdpi.com The docking results can guide the design of new derivatives with improved potency and selectivity. The table below illustrates the kind of data typically generated in such studies for related compounds.
| Compound Derivative | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Pyridine-3-sulfonamide (B1584339) Analog A | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | -8.5 |
| Pyridine-3-sulfonamide Analog B | Carbonic Anhydrase IX | Val121, Leu198, Thr200, Pro202 | -9.2 |
| Pyridine-3-sulfonamide Analog C | p38 MAP Kinase | Lys53, Met109, Gly110 | -7.8 |
This table is illustrative and based on findings for structurally related pyridine sulfonamides. The data does not represent actual experimental or computational results for this compound.
Following molecular docking, more rigorous computational methods can be employed to calculate the binding free energy, which is a more accurate predictor of a ligand's binding affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding energy from a series of snapshots taken from an MD simulation.
These methods calculate the various components of the binding energy, including van der Waals interactions, electrostatic interactions, and solvation energies. By comparing the calculated binding energies of different ligands, researchers can rank their potential efficacy and prioritize them for experimental testing. For example, in the study of novel mdpi.commdpi.comacs.orgtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, binding energy calculations were used to identify the most promising candidates from a virtual library. mdpi.com Although specific binding energy values for this compound are not available, the principles of these calculations would be directly applicable.
The following table provides a hypothetical breakdown of binding energy components for a pyridine sulfonamide derivative, illustrating the type of data generated from such calculations.
| Energy Component | Value (kcal/mol) (Hypothetical) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | +55.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -23.2 |
This table is for illustrative purposes to show the components of a binding energy calculation and does not represent actual data for this compound.
Mechanistic Investigations of 2 Methylpyridine 3 Sulfonamide and Its Analogues at a Molecular Level
Identification and Characterization of Molecular Targets (in vitro preclinical studies)
In vitro preclinical investigations have identified several key molecular targets for pyridine (B92270) sulfonamide derivatives, a class of compounds to which 2-Methylpyridine-3-sulfonamide belongs. These studies are crucial for understanding the therapeutic potential and selectivity of these compounds. The primary targets identified are enzymes involved in critical physiological and pathological processes.
Notably, analogues of this compound have been shown to interact with Lipoamide (B1675559) Dehydrogenase (Lpd) , a vital enzyme in the metabolism of Mycobacterium tuberculosis. Specifically, compounds such as 2-(2-amino-5-bromo-N-methylpyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide have been identified as potent and species-selective inhibitors of Lpd from this bacterium. acs.org
Another significant class of molecular targets for pyridine sulfonamides are the Carbonic Anhydrases (CAs) . Various studies have demonstrated the inhibitory activity of pyridine-3-sulfonamide (B1584339) derivatives against several human CA isoforms, including CA I, II, IX, and XII. These enzymes play a crucial role in processes such as pH regulation and CO2 transport, and their inhibition is relevant in various therapeutic areas.
Furthermore, the general class of sulfonamides, which includes this compound, are well-established inhibitors of Dihydropteroate (B1496061) Synthetase (DHPS) . This enzyme is essential for folate synthesis in bacteria, making it a key target for antimicrobial agents. nih.gov
Enzyme Kinetics and Inhibition Mechanisms
The following subsections provide a detailed analysis of the kinetic properties and inhibition mechanisms of this compound analogues against their identified molecular targets.
Reversible and Irreversible Inhibition Studies
The primary mechanism of action for sulfonamide-based inhibitors against their key targets is generally considered to be reversible .
In the case of Carbonic Anhydrases, the inhibition by sulfonamides is a well-characterized reversible process. The sulfonamide group binds to the zinc ion within the active site of the enzyme, a hallmark of reversible inhibition for this class of inhibitors.
For Dihydropteroate Synthetase, sulfonamides act as competitive inhibitors, binding reversibly to the active site and competing with the natural substrate, para-aminobenzoic acid (pABA). This reversible binding is a key feature of their antibacterial action. nih.gov
Determination of Kinetic Parameters (e.g., IC₅₀, Kᵢ, K_m)
Kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are crucial for quantifying the potency of an inhibitor. The Michaelis constant (K_m) is also a key parameter in understanding enzyme-substrate interactions.
For the inhibition of Mycobacterium tuberculosis Lipoamide Dehydrogenase by the this compound analogue, 2-(2-amino-5-bromo-N-methylpyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide, a Kᵢ value of 143 nM has been reported. acs.org
Inhibition of various human Carbonic Anhydrase isoforms by 4-substituted pyridine-3-sulfonamide analogues has been quantified with a range of Kᵢ values . For instance, against hCA II, Kᵢ values can reach as low as 271 nM, while for hCA IX and hCA XII, values of 137 nM and 91 nM have been observed, respectively.
Regarding Dihydropteroate Synthetase, N-sulfonamide 2-pyridone derivatives have been evaluated for their inhibitory activity. For example, one of the most potent compounds in a studied series, compound 11a , exhibited an IC₅₀ value of 2.76 µg/mL against the DHPS enzyme. nih.gov
The inhibitory potential of pyridine carbohydrazide (B1668358) derivatives, as analogues, against yeast α-glucosidase has also been investigated. The most active compound in one study, compound 4c , demonstrated an IC₅₀ value of 25.6 ± 0.2 µM . nih.gov
Interactive Data Table: Kinetic Parameters of this compound Analogues
| Compound Class | Target Enzyme | Parameter | Value |
| N-methylpyridine-3-sulfonamides | M. tuberculosis Lipoamide Dehydrogenase | Kᵢ | 143 nM |
| 4-substituted pyridine-3-sulfonamides | human Carbonic Anhydrase II | Kᵢ | 271 nM |
| 4-substituted pyridine-3-sulfonamides | human Carbonic Anhydrase IX | Kᵢ | 137 nM |
| 4-substituted pyridine-3-sulfonamides | human Carbonic Anhydrase XII | Kᵢ | 91 nM |
| N-sulfonamide 2-pyridones | Dihydropteroate Synthetase | IC₅₀ | 2.76 µg/mL |
| Pyridine carbohydrazides | Yeast α-glucosidase | IC₅₀ | 25.6 ± 0.2 µM |
Receptor Binding Assays and Ligand-Receptor Interactions (in vitro non-clinical)
Characterization of Binding Affinity and Occupancy
Due to the limited availability of receptor binding studies for this compound, data on its binding affinity and occupancy are not available. The focus of mechanistic studies for this class of compounds has predominantly been on the characterization of their interactions with the active sites of their target enzymes.
Allosteric Modulation Mechanisms
Allosteric modulators function by binding to a receptor site distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's conformation and influencing the binding or signaling of the orthosteric ligand. google.com This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism. google.com Sulfonamide-containing compounds have been identified as effective allosteric modulators for a variety of receptors.
While direct studies on this compound are limited, research on analogous structures provides insight into potential mechanisms. For instance, certain pyridine-3-sulfonamide derivatives have been investigated as bombesin (B8815690) receptor subtype-3 (BRS-3) agonists and PI3K inhibitors, suggesting their interaction with specific receptor signaling pathways. researchgate.netmdpi.com The core structure, a 4-(alkylamino)pyridine-3-sulfonamide, was identified as a potent and selective agonist for human BRS-3. researchgate.net
Furthermore, the concept of "molecular switches" has been observed in allosteric ligands where minor structural modifications, such as the addition of a methyl group, can shift a compound's activity from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). nih.govacs.org For example, studies on mGlu5 allosteric ligands showed that the addition of a methyl group to a pyridine ring could partially restore activity that was lost by truncating a larger bicyclic core, highlighting the sensitivity of allosteric sites to subtle structural changes. nih.govacs.org Some modulators can act as PAMs for agonist binding while simultaneously acting as NAMs for agonist-stimulated signaling, a subclass known as PAM-antagonists. nih.gov This dual functionality suggests that these molecules stabilize a receptor conformation that has a high affinity for the agonist but is inefficient at initiating downstream signaling. nih.gov
These findings suggest that this compound and its analogues could potentially act as allosteric modulators. The pyridine ring and the sulfonamide group, along with the methyl substituent, would interact with an allosteric pocket on a target protein, inducing conformational changes that modulate the protein's primary function. The specific nature of this modulation (positive, negative, or biased) would depend on the precise interactions between the compound and the unique topology of the allosteric binding site.
Cellular Permeability and Transport Mechanisms (in vitro cellular models)
The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. In vitro models, such as those using Caco-2 cells, are widely used to predict the intestinal permeability and absorption of drug candidates. The permeability of sulfonamide and pyridine derivatives is influenced by their physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular size.
Studies on related pyridine sulfonamide compounds have demonstrated good Caco-2 cell permeability. ekb.egevitachem.com The pyridine sulfonamide moiety is recognized for its potential to be part of molecules with favorable pharmacokinetic profiles. nih.gov For instance, the bioisosteric replacement of a carboxylic acid with a sulfonamide group is a common strategy to improve properties like lipophilicity and metabolic stability. nih.gov
The structural components of this compound—the pyridine ring, the sulfonamide group, and the methyl group—are all expected to influence its transport across cell membranes. Research on a series of HCV NS3 protease inhibitors provided data on the Caco-2 permeability of various analogues, showing a range from low to high permeability depending on the specific substitutions. diva-portal.org
Table 1: Caco-2 Permeability of Structurally Related Compounds
| Compound Class | Specific Analogue Example | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Class |
|---|---|---|---|
| Pyridine Sulfonamide Derivative | Analogue with P3 urea (B33335) cap | > 1.6 x 10⁻⁶ | High |
| Pyridine Sulfonamide Derivative | Analogue with P1' aryl acyl sulfonamide | 0.2 x 10⁻⁶ to 1.6 x 10⁻⁶ | Moderate |
This table is illustrative, based on findings for classes of compounds containing pyridine and sulfonamide moieties, as detailed in literature such as DiVA portal reports on HCV protease inhibitors. diva-portal.org
Elucidation of Signaling Pathway Modulation and Biochemical Effects (in vitro)
The biochemical effects of this compound and its analogues are rooted in their ability to interact with and modulate the activity of specific proteins, thereby affecting cellular signaling pathways. The sulfonamide group is a key pharmacophore known to target a range of enzymes and receptors. mdpi.comekb.eg
A primary target for many sulfonamides is the enzyme family of carbonic anhydrases (CAs). researchgate.net Inhibition of these enzymes can have significant physiological effects. For example, certain 4-substituted pyridine-3-sulfonamide derivatives have been synthesized and shown to inhibit human CA isoforms, including those associated with tumors. researchgate.net
Beyond enzyme inhibition, pyridine sulfonamide structures are being investigated for their role in modulating complex signaling pathways. Analogues have been developed as PI3K inhibitors and modulators of the CCK2 receptor, which are involved in cell growth, proliferation, and differentiation. mdpi.com Recent research has also explored novel piperazine-based pyridine-3-sulfonamides for their potential to activate the GFRα1/RET signaling pathway, which is crucial for the survival and maintenance of neurons. google.com In cancer research, sulfonamide derivatives have been found to inhibit the Wnt signaling pathway, which is often dysregulated in breast cancer. researchgate.net
In vitro studies on 2-amino-3-methylpyridine, a related compound, using rat and rabbit hepatic preparations, have shown that metabolism occurs via N-oxidation and hydroxylation, forming metabolites such as 2-amino-3-methylpyridine-N-oxide and 2-amino-3-hydroxymethylpyridine. nih.gov Such metabolic processes are crucial biochemical effects that determine the compound's activity and clearance. Additionally, studies on 5-Hydroxy-2-methylpyridine have indicated it can aggravate inflammatory responses in mouse models of arthritis, suggesting an interaction with inflammatory signaling pathways. mdpi.com These findings imply that this compound could modulate cellular functions through various mechanisms, including direct enzyme inhibition, receptor-mediated signaling, or through the action of its metabolites.
Mechanistic Studies of Antimicrobial Effects (e.g., enzyme inhibition in microorganisms)
The antimicrobial action of sulfonamides is one of the most well-characterized mechanisms in chemotherapy. These synthetic compounds function as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria rather than killing them directly. nih.gov The primary mechanism involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. nih.govsemanticscholar.org
Bacteria cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). researchgate.netnih.gov Sulfonamides, including pyridine-sulfonamide derivatives, are structural analogues of PABA. nih.gov Due to this structural similarity, they can bind to the active site of the DHPS enzyme, acting as competitive inhibitors and blocking the normal substrate (PABA) from binding. nih.govsemanticscholar.org This inhibition halts the production of dihydrofolic acid, and consequently tetrahydrofolic acid, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis. nih.gov
Computational docking studies have been used to model the binding of novel sulfonamide derivatives to the active site of E. coli DHPS. researchgate.netnih.gov These studies show that the sulfonamide moiety can form key hydrogen bonds with residues in the enzyme's PABA-binding pocket, such as Arg63 and Ser219, effectively blocking its function. researchgate.net The antimicrobial spectrum of sulfonamides typically includes many Gram-positive and some Gram-negative bacteria. nih.gov
Table 2: In Vitro Antimicrobial Activity and Enzyme Inhibition of Sulfonamide Analogues
| Compound Analogue | Target Microorganism | Mechanism of Action | Finding / Potency |
|---|---|---|---|
| 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide | E. coli, B. licheniformis | Competitive inhibition of DHPS | MIC = 50 µg/mL (E. coli) nih.gov |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | E. coli, B. subtilis | Competitive inhibition of DHPS | MIC = 100 µg/mL (E. coli) nih.gov |
| Quinoxaline Sulfonamide Derivative | S. aureus | Inhibition of DHPS | Zone of Inhibition = 15 mm mdpi.com |
MIC = Minimum Inhibitory Concentration. This table presents findings from studies on various sulfonamide derivatives to illustrate the common mechanism and range of activity. mdpi.comnih.gov
The pyridine moiety in compounds like this compound can also contribute to antimicrobial activity. Pyridine derivatives themselves have been shown to possess antibacterial properties, and incorporating this ring into a sulfonamide structure can modulate the compound's potency and spectrum. acs.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methylpyridine 3 Sulfonamide Analogues
Rational Design and Synthesis of Systematic Libraries of 2-Methylpyridine-3-sulfonamide Derivatives
The rational design of this compound derivatives begins with the core scaffold, which offers multiple points for chemical modification. The primary strategy involves creating a systematic library of analogues by introducing a variety of substituents at different positions on the pyridine (B92270) ring and the sulfonamide nitrogen. This approach allows for a comprehensive exploration of the chemical space around the core structure.
Design strategies often employ computational methods and established medicinal chemistry principles. For instance, a "scaffold hopping" strategy might be used to replace the pyridine ring with other heterocycles to explore different structural motifs while retaining key binding interactions. nih.gov The synthesis of these libraries typically involves multi-step sequences. The core this compound can be synthesized, followed by diversification. For example, alkylation or acylation of the sulfonamide nitrogen can introduce a wide range of functional groups. Similarly, substituents can be introduced onto the pyridine ring prior to the addition of the sulfonamide moiety. ekb.eg Flow synthesis has also been explored for the efficient production of 2-methylpyridines, offering a greener alternative to traditional batch protocols. mdpi.com
A typical synthetic approach for generating a library might involve:
Synthesis of the Core: Preparation of the 2-methyl-3-aminopyridine precursor, followed by sulfonation to yield 2-methylpyridine-3-sulfonyl chloride.
Diversification at the Sulfonamide: Reaction of the sulfonyl chloride with a diverse library of primary and secondary amines to generate a wide array of N-substituted sulfonamides.
Modification of the Pyridine Ring: Utilizing pre-functionalized pyridine rings (e.g., with halogen, methoxy, or nitro groups at positions 4, 5, or 6) to synthesize analogues with varied electronic and steric properties on the core heterocycle.
This systematic generation of compounds is fundamental for subsequent SAR and QSAR studies, providing the necessary data to build predictive models. nih.govrsc.org
**7.2. Impact of Substituent Effects on Mechanistic Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature of the substituents on the molecule. These effects can be broadly categorized into electronic, steric, and lipophilic contributions, each playing a critical role in how the molecule interacts with its biological target and behaves in a physiological environment.
The electronic properties of substituents on the pyridine ring can alter the charge distribution across the molecule, influencing its binding affinity and reactivity. These effects are often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) have positive σ values. When placed on the pyridine ring, they decrease the electron density of the ring and can increase the acidity of the sulfonamide N-H proton. This can lead to stronger hydrogen bonding with a biological target.
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) have negative σ values. They increase the electron density of the ring, which can enhance pi-stacking interactions or alter the basicity of the pyridine nitrogen. researchgate.net
The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant (K) of a reaction to these substituent constants. wikipedia.org The reaction constant, ρ (rho), indicates the sensitivity of the biological activity to electronic effects. A positive ρ value implies that the activity is enhanced by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups are favorable. wikipedia.org
Table 1: Hammett Constants for Common Substituents and Their Potential Electronic Impact
| Substituent | Hammett Constant (σp) | Electronic Effect | Potential Impact on Activity |
| -NO₂ | 0.78 | Strong Electron-Withdrawing | May increase acidity of sulfonamide NH, potentially enhancing H-bonding. |
| -CN | 0.66 | Strong Electron-Withdrawing | Similar to -NO₂, can stabilize negative charge in a transition state. |
| -Cl | 0.23 | Weak Electron-Withdrawing | Modestly increases acidity and can participate in halogen bonding. |
| -H | 0.00 | Neutral (Reference) | Baseline for comparison. |
| -CH₃ | -0.17 | Weak Electron-Donating | Increases electron density of the pyridine ring. |
| -OCH₃ | -0.27 | Moderate Electron-Donating | Increases electron density; may also act as an H-bond acceptor. |
| -NH₂ | -0.66 | Strong Electron-Donating | Significantly increases electron density; acts as an H-bond donor. |
Data sourced from general chemistry principles and Hammett equation literature. nih.govwikipedia.org
Steric effects relate to the size and shape of substituents and how they influence a molecule's ability to fit into a binding site. Bulky groups can cause steric hindrance, preventing optimal interaction with a target protein, or they can provide beneficial van der Waals interactions if they fit well into a hydrophobic pocket. These effects are often parameterized using descriptors like Taft's steric parameter (Es) or Verloop's sterimol parameters.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP).
For this compound analogues, modifying substituents can systematically alter the logP value. Adding hydrophobic groups (e.g., alkyl chains, phenyl rings) will increase logP, while adding polar groups (e.g., hydroxyls, amines) will decrease it. Studies on related compounds have shown that there is often an optimal range of lipophilicity for biological activity. acs.org While increasing logP can improve membrane permeability and binding to hydrophobic pockets, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. acs.orgnih.gov Therefore, a key goal in the optimization of these analogues is to balance potency with an appropriate lipophilicity profile. mdpi.com
Table 2: Estimated Contribution of Substituents to Lipophilicity (cLogP)
| Substituent Fragment | Approximate Contribution to cLogP | Effect on Lipophilicity |
| Methyl (-CH₃) | +0.5 | Increase |
| Phenyl (-C₆H₅) | +2.0 | Significant Increase |
| Chlorine (-Cl) | +0.7 | Increase |
| Hydroxyl (-OH) | -1.0 | Decrease |
| Amine (-NH₂) | -1.2 | Significant Decrease |
Values are illustrative approximations used in drug design.
Pharmacophore Modeling and Ligand-Based Design for Target Interaction
When the 3D structure of the biological target is unknown, ligand-based design strategies like pharmacophore modeling are invaluable. dovepress.com A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to interact with a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. pharmacophorejournal.com
For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its inherent chemical features:
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring and the two oxygen atoms of the sulfonamide group.
Hydrogen Bond Donor (HBD): The N-H proton of the unsubstituted or mono-substituted sulfonamide.
Aromatic/Hydrophobic Region (HY/AR): The pyridine ring itself.
By aligning a set of active analogues and identifying the common spatial arrangement of these features, a 3D pharmacophore model can be generated. researchgate.net This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features in the correct orientation, potentially leading to the discovery of new and structurally diverse hits. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are powerful tools for predicting the activity of unsynthesized compounds and for guiding the design of more potent analogues.
For a series of this compound analogues, a QSAR model can be developed using a set of calculated molecular descriptors and the experimentally measured biological activity (e.g., IC₅₀ or pIC₅₀). medwinpublishers.com
Steps in QSAR/QSPR Modeling:
Data Set Preparation: A series of analogues with a wide range of structural diversity and biological activity is compiled. jbclinpharm.org
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule, representing their topological, electronic, steric, and hydrophobic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of the descriptors with the observed activity. scispace.com
Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness. scispace.comchemrevlett.com
A typical 2D-QSAR equation might look like: pIC₅₀ = β₀ + β₁(cLogP) + β₂(DipoleMoment) + β₃(MolecularWeight) + ...
Development of Predictive Models for Mechanistic Biological Activity
The development of predictive QSAR/QSPR models for this compound analogues involves a systematic approach that begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities or properties. The process then involves the calculation of molecular descriptors, selection of relevant descriptors, generation of a mathematical model, and rigorous validation.
Molecular Descriptors: A wide array of molecular descriptors can be calculated to represent the structural and physicochemical characteristics of the this compound analogues. These descriptors are typically categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
For instance, in studies of sulfonamide derivatives, descriptors such as the logarithm of the octanol/water partition coefficient (SlogP), molecular weight (Mol.Wt), and various topological indices have been shown to be significant in predicting biological activity scispace.com.
Model Generation: Multiple linear regression (MLR) is a commonly employed statistical technique to develop QSAR models. MLR generates a linear equation that correlates the biological activity (dependent variable) with the most significant molecular descriptors (independent variables). Other methods like partial least squares (PLS) and various machine learning algorithms can also be utilized.
While specific QSAR models for this compound analogues are not extensively documented in the cited literature, studies on related structures, such as pyridine and bipyridine derivatives for anticancer activity, have successfully employed MLR to build predictive models. In one such study, a QSAR model was developed for 30 pyridine and bipyridine derivatives against the HeLa cell line.
Illustrative Example of a QSAR Model Equation:
A hypothetical QSAR model for a series of compounds might look like this:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.
β0 is the intercept.
β1, β2, ... are the regression coefficients for each descriptor.
Descriptor 1, Descriptor 2, ... are the values of the molecular descriptors.
ε is the error term.
The development of robust predictive models is crucial for the virtual screening of new analogues and for providing insights into the mechanism of action at a molecular level.
Statistical Validation and Applicability Domain of QSAR/QSPR Models
The reliability and predictive power of a QSAR/QSPR model are assessed through rigorous statistical validation. A well-validated model should be robust, stable, and have a high predictive capacity for new, untested compounds. The validation process is typically divided into internal and external validation.
Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. A common method is cross-validation, such as the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model.
External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set (or external set), which is not used during model development. The model is then used to predict the activity of the compounds in the test set. The predictive ability is evaluated using the predictive r² (pred_r²), which measures the correlation between the observed and predicted activities for the test set. A pred_r² value greater than 0.6 is generally considered indicative of a model with good predictive power scispace.com.
The table below presents typical statistical parameters used to evaluate the performance of QSAR models, with illustrative values from a study on pyridine derivatives.
| Statistical Parameter | Description | Illustrative Value (Training Set) | Illustrative Value (Test Set) |
| n | Number of compounds in the set | 22 | 8 |
| R² (r²) | Coefficient of determination; measures the goodness-of-fit of the model. | 0.808 | 0.908 |
| Q² (q²) | Cross-validated correlation coefficient (Leave-One-Out); measures internal predictive ability. | 0.784 | - |
| Predictive r² (pred_r²) | Correlation coefficient for the external test set; measures external predictive ability. | - | Not Reported |
| RMSE | Root Mean Square Error; measures the deviation between predicted and experimental values. | 0.450 | 0.480 |
Data in this table is for illustrative purposes and is based on a QSAR study of pyridine and bipyridine derivatives for anticancer activity.
Applicability Domain (AD): A crucial aspect of QSAR/QSPR modeling is defining the Applicability Domain (AD) of the developed model. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may not be reliable. The AD can be defined based on several criteria:
Range of descriptors: The AD can be defined by the range of values for each descriptor in the training set. A new compound is considered within the AD if its descriptor values fall within these ranges.
Structural similarity: The AD can be based on the structural similarity of a new compound to the compounds in the training set.
Leverage approach: In this method, the leverage of each compound is calculated, which indicates its influence on the model. A Williams plot (a plot of standardized residuals versus leverage values) is often used to visualize the AD.
By defining the AD, researchers can ensure that the QSAR/QSPR models for this compound analogues are used appropriately, enhancing the confidence in their predictions for guiding further research and development.
Application of 2 Methylpyridine 3 Sulfonamide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
There is a lack of specific studies in the scientific literature demonstrating the use of 2-Methylpyridine-3-sulfonamide as a direct precursor for the synthesis of complex heterocyclic systems. While the sulfonamide and pyridine (B92270) moieties are individually common in the construction of diverse heterocyclic scaffolds, the combined utility of these groups in this compound for ring-forming reactions or cascade sequences has not been a subject of focused investigation.
Building Block for Advanced Organic Synthesis and Scaffold Development
No dedicated research has been found that explicitly details the application of this compound as a foundational building block for advanced organic synthesis or in the development of novel molecular scaffolds. Its potential in diversity-oriented synthesis or as a core structure for the generation of compound libraries remains an open area for exploration.
Utilization in Coordination Chemistry (e.g., ligand synthesis for metal complexes)
A review of the literature did not yield any studies on the use of this compound in coordination chemistry. There are no published reports of it being employed as a ligand for the synthesis of metal complexes. The coordination potential of the pyridine nitrogen and the sulfonamide group has not been systematically investigated for this specific molecule.
Exploration in Materials Science Applications (e.g., non-linear optics, functional materials)
There is no available research on the exploration of this compound in the field of materials science. Its potential properties related to non-linear optics, or its incorporation into functional materials, have not been reported.
Development of Analytical Reagents and Probes
No studies have been identified that describe the development of analytical reagents or chemical probes based on the this compound structure. Its potential utility in sensing, imaging, or other analytical applications is yet to be investigated.
Emerging Research Directions and Future Perspectives for 2 Methylpyridine 3 Sulfonamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Mechanistic Activity Profiling
Table 1: Applications of AI/ML in 2-Methylpyridine-3-sulfonamide Research
| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |
|---|---|---|
| Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel this compound derivatives with improved efficacy and safety profiles. nih.gov |
| Synthesis Prediction | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes to this compound and its analogs. drugtargetreview.com |
| Activity Profiling | Deep Learning, Support Vector Machines (SVM) | Prediction of biological targets and elucidation of the mechanism of action. nih.gov |
Exploration of Novel Biologically Relevant Targets and Pathways (preclinical discovery)
While the existing biological activities of pyridine (B92270) sulfonamides are of significant interest, the exploration of novel targets and pathways remains a crucial frontier. For this compound, preclinical discovery efforts can be directed towards identifying new therapeutic applications. High-throughput screening (HTS) campaigns against a diverse range of biological targets can uncover unexpected activities. The structural backbone of this compound, featuring both a hydrogen bond donor and acceptor, as well as an aromatic system, makes it a versatile scaffold for interacting with various protein binding sites.
Recent research on pyridine-sulfonamide hybrids has revealed their potential as inhibitors of enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in cancer. nih.gov This suggests that this compound and its derivatives could be investigated for their anti-angiogenic and anticancer properties. nih.gov Furthermore, the exploration of its effects on signaling pathways involved in inflammation, neurodegeneration, and metabolic disorders could open up new therapeutic avenues. nih.gov The identification of novel targets will not only expand the potential applications of this compound but also contribute to a deeper understanding of fundamental biological processes. nih.gov
Advanced Analytical Method Development for Complex Chemical Mixtures (non-clinical)
The ability to accurately and sensitively detect and quantify this compound in complex matrices is essential for non-clinical research, including metabolism and environmental fate studies. The development of advanced analytical methods is therefore a key research direction. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can provide the selectivity and sensitivity required for these applications. ymerdigital.com
Future research in this area could focus on the development of novel extraction techniques to isolate this compound from challenging matrices. Additionally, the use of chiral chromatography could be explored to separate and quantify enantiomers if the compound or its derivatives possess a stereocenter. A review of analytical methods for sulfonamides highlights various techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), that could be adapted for this compound. oup.comcapes.gov.br The development of robust and validated analytical methods will be critical for supporting preclinical development and ensuring data quality. acs.org
Continued Development of Sustainable and Green Synthesis Methodologies for Pyridine Sulfonamides
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. rsc.org For this compound, the development of sustainable and eco-friendly synthetic methods is a vital area of future research. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that reduce waste and energy consumption. researchgate.net
Recent advancements in the synthesis of sulfonamides have focused on microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and improve yields. nih.gov The use of solid-supported reagents and catalysts can also facilitate product purification and catalyst recycling. researchgate.net By embracing green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. mdpi.com
Table 2: Green Chemistry Approaches for Pyridine Sulfonamide Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Aqueous-based synthesis | Reduced use of volatile organic compounds (VOCs). researchgate.net |
| Energy Efficiency | Microwave or ultrasound irradiation | Faster reaction times and lower energy consumption. nih.gov |
| Catalysis | Use of reusable catalysts | Minimized waste and improved atom economy. rsc.org |
| Renewable Feedstocks | Biocatalytic synthesis | Potential for more sustainable starting materials. |
Collaborative and Interdisciplinary Research Opportunities
The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The future of this compound research will be significantly enhanced by fostering partnerships between chemists, biologists, computational scientists, and clinicians.
Collaborations between synthetic chemists and computational modelers can accelerate the design-synthesis-test cycle. Biologists can provide crucial insights into the mechanism of action and identify new biological targets. Partnerships with pharmaceutical companies and contract research organizations (CROs) can provide the resources and expertise needed to advance promising compounds through preclinical and clinical development. researchgate.net By breaking down traditional research silos and embracing a more integrated approach, the scientific community can more effectively translate the potential of this compound into tangible benefits for science and medicine.
Concluding Remarks on the Academic Significance of 2 Methylpyridine 3 Sulfonamide
Summary of Key Contributions to Fundamental Chemical and Biological Sciences
While direct research on 2-Methylpyridine-3-sulfonamide is not extensively documented in publicly available literature, its structural components, the pyridine (B92270) ring and the sulfonamide group, have independently and collectively made substantial contributions to chemical and biological sciences. The academic significance of this compound can be inferred from the well-established importance of these pharmacophores.
The sulfonamide group is a cornerstone in medicinal chemistry, famously known for the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. This discovery revolutionized medicine and laid the foundation for the age of antibiotics. The pyridine scaffold is another privileged structure in drug discovery, present in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.
The combination of these two moieties in compounds like this compound offers a rich area for chemical exploration. The synthesis of such molecules presents interesting challenges in regioselectivity and functional group compatibility, thereby contributing to the advancement of synthetic organic chemistry. From a biological standpoint, the exploration of pyridine sulfonamide derivatives has led to the identification of potent inhibitors of various enzymes, including carbonic anhydrases and kinases, which are crucial targets in the treatment of diseases like cancer and glaucoma. googleapis.comnih.gov The study of how the specific substitution pattern of this compound might influence these activities contributes to a deeper understanding of structure-activity relationships.
Remaining Challenges and Unresolved Academic Questions
Despite the potential of this compound, several academic questions remain unanswered, primarily due to the limited specific research on this compound. A significant challenge lies in the development of a highly efficient and regioselective synthesis. While general methods for the preparation of pyridine sulfonamides exist, optimizing a route that is both high-yielding and scalable for the 3-sulfonamide isomer of 2-methylpyridine (B31789) requires further investigation.
A major unresolved question is the precise biological activity profile of this compound. Without dedicated in vitro and in vivo studies, its therapeutic potential remains speculative. Key academic inquiries would include:
What are the primary biological targets of this compound?
Does it exhibit significant antibacterial, antifungal, or anticancer activity?
What is its mechanism of action at the molecular level?
How does the methyl group at the 2-position of the pyridine ring influence its biological activity and pharmacokinetic properties compared to other isomers?
Furthermore, its potential as a chemical tool or probe in chemical biology is yet to be explored. Understanding its specific interactions with biological systems could provide valuable insights into various cellular processes.
Broader Implications for Future Academic Research and Discovery in Organic and Medicinal Chemistry
The study of this compound and its derivatives holds broader implications for future academic research. The exploration of its synthesis can drive the development of novel synthetic methodologies for the functionalization of pyridine rings, which are often challenging substrates.
In medicinal chemistry, this compound serves as a lead scaffold for the design of new therapeutic agents. By systematically modifying the substituents on both the pyridine and sulfonamide moieties, libraries of analogues can be generated and screened for a wide range of biological activities. This could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Moreover, the investigation of this compound can contribute to the growing field of chemical biology. If found to have a specific and potent biological activity, it could be developed into a chemical probe to study the function of its target protein in health and disease. This, in turn, could validate new drug targets and open up new avenues for therapeutic intervention. The systematic study of such relatively simple, yet biologically relevant, molecules is crucial for expanding the chemical space for drug discovery and for advancing our fundamental understanding of the molecular basis of life.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylpyridine-3-sulfonamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where 2-amino-3-methylpyridine reacts with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as diamino pyridine derivatives, are characterized using FT-IR (to confirm sulfonamide bond formation), H/C NMR (to verify regioselectivity and methyl group positioning), and mass spectrometry (for molecular weight validation) . Copper-catalyzed coupling methods, as demonstrated in analogous pyridylsulfonamide syntheses, can also be adapted to optimize yields .
Q. How does the methyl group at the 2-position influence the compound’s reactivity in sulfonamide formation?
- Methodology : The methyl group acts as an electron-donating substituent, stabilizing the pyridine ring and directing sulfonylation to the 3-position. Comparative studies with unsubstituted pyridine derivatives show that steric hindrance from the methyl group may reduce reaction rates, necessitating longer reaction times or elevated temperatures. Reactivity profiles can be analyzed using computational tools (e.g., DFT calculations) or competitive reaction experiments with substituted pyridines .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound in copper-catalyzed reactions?
- Methodology : Copper(I) iodide with nitrogen-based ligands (e.g., 1,10-phenanthroline) enhances catalytic efficiency in coupling reactions. Solvent selection (e.g., DMF or DMSO) and temperature control (80–100°C) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) improves purity. Yields >80% have been reported in analogous systems by optimizing ligand-to-copper ratios .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cell viability assays) may arise from differences in derivative functionalization or assay conditions. Systematic structure-activity relationship (SAR) studies are essential:
- Step 1 : Synthesize derivatives with controlled modifications (e.g., halogenation at the pyridine ring or sulfonamide N-substitution).
- Step 2 : Test in standardized assays (e.g., kinase inhibition panels or cytotoxicity screens).
- Step 3 : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for binding mode analysis or metabolomics for mechanistic insights) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound in complex matrices?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
- 2D NMR (e.g., H-C HSQC) : Resolves overlapping signals in crowded spectral regions, particularly around the methyl and sulfonamide groups.
- X-ray Diffraction : Provides unambiguous confirmation of crystal structure and substituent geometry, critical for patent applications or regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
